molecular formula C17H19N5O4S B1204333 Benzythioguanosine CAS No. 6220-32-2

Benzythioguanosine

Cat. No.: B1204333
CAS No.: 6220-32-2
M. Wt: 389.4 g/mol
InChI Key: HEWUQFYYFBVBKP-UHFFFAOYSA-N
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Description

6-Benzylthioguanine (CAS No.: 1874-58-4), also referred to as Benzythioguanine in some contexts, is a purine analog with the molecular formula C₁₂H₁₁N₅S and a molecular weight of 257.319 g/mol . Structurally, it features a benzylthio (-S-CH₂-C₆H₅) substitution at the 6-position of the guanine scaffold.

The compound is associated with diverse identifiers, including NSC 15747 (National Service Center), ChEMBL ID CHEMBL138342, and Wikidata Q27148915, reflecting its broad research applications .

Properties

CAS No.

6220-32-2

Molecular Formula

C17H19N5O4S

Molecular Weight

389.4 g/mol

IUPAC Name

2-(2-amino-6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H19N5O4S/c18-17-20-14-11(15(21-17)27-7-9-4-2-1-3-5-9)19-8-22(14)16-13(25)12(24)10(6-23)26-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)

InChI Key

HEWUQFYYFBVBKP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N

Other CAS No.

6220-32-2

Synonyms

benzylthioguanosine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Molecular Differences

The following table summarizes critical distinctions between 6-Benzylthioguanine and related purine derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Feature
6-Benzylthioguanine 1874-58-4 C₁₂H₁₁N₅S 257.319 Benzylthio group at 6-position of purine
O⁶-Benzylguanine Not Available C₁₂H₁₁N₅O 241.25 Benzyloxy group at O⁶-position of guanine
6-Thioguanosine Not Available C₁₀H₁₃N₅O₄S 299.31 Sulfur substitution at 6-position; ribose sugar moiety

Notes:

  • 6-Benzylthioguanine vs. O⁶-Benzylguanine : The sulfur atom in the benzylthio group of 6-Benzylthioguanine replaces the oxygen in O⁶-Benzylguanine’s benzyloxy group. This substitution alters electronic properties and binding affinity to target enzymes (e.g., MGMT for O⁶-Benzylguanine) .
  • 6-Benzylthioguanine vs. 6-Thioguanosine: The latter includes a ribose sugar, making it a nucleoside analog. This difference impacts cellular uptake mechanisms and metabolic pathways .
6-Benzylthioguanine
  • Mechanism : Likely acts as a purine antimetabolite, incorporating into DNA/RNA to disrupt replication. The benzylthio group may enhance resistance to enzymatic degradation compared to 6-thioguanine.
O⁶-Benzylguanine
  • Mechanism : Inhibits O⁶-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme. This sensitizes tumors to alkylating agents like temozolomide .
  • Applications: Widely studied in glioblastoma and melanoma clinical trials.
6-Thioguanosine
  • Mechanism : Metabolized to 6-thioguanine nucleotides, which integrate into DNA, causing mismatch errors and apoptosis.
  • Applications : Used in acute myeloid leukemia (AML) and inflammatory bowel disease (IBD).

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability: Sulfur in 6-Benzylthioguanine may reduce susceptibility to xanthine oxidase, prolonging half-life relative to 6-thioguanosine.

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